2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a sulfonyl chloride derivative in the presence of a base. For example, a mixture of 2-aminothiazole and 4-fluorobenzaldehyde in ethanol with a few drops of piperidine can be heated under reflux to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can lead to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
Uniqueness
2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is unique due to its combination of a thiazole ring with a pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C19H18N2O2S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H18N2O2S2/c22-25(23,21-11-4-5-12-21)17-10-6-9-16(13-17)18-14-24-19(20-18)15-7-2-1-3-8-15/h1-3,6-10,13-14H,4-5,11-12H2 |
InChI Key |
YFUJMJHSWKCCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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